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Cat. No.: B15575330

For Research Use Only.

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial, rate-limiting role in the
biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] It
catalyzes the initial steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-
dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.
Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age
spots. Consequently, inhibitors of tyrosinase are of significant interest in the cosmetic and
pharmaceutical industries as skin-lightening agents and for the treatment of hyperpigmentation.

These application notes describe a detailed protocol for a cell-based tyrosinase activity assay
using a known tyrosinase inhibitor, Kojic acid, as a reference compound. The murine
melanoma cell line, B16F10, is utilized as a model system due to its high melanin production
and extensive use in melanogenesis research. This assay allows for the evaluation of potential
tyrosinase inhibitors in a cellular environment, providing a more biologically relevant
assessment compared to cell-free enzymatic assays.

Principle of the Assay

The cell-based tyrosinase activity assay measures the enzymatic activity of tyrosinase within
cell lysates. The assay is based on the tyrosinase-catalyzed oxidation of L-DOPA to
dopachrome. The formation of the orange-red colored dopachrome can be monitored
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spectrophotometrically by measuring the absorbance at 475 nm. The rate of dopachrome
formation is directly proportional to the tyrosinase activity in the cell lysate. By treating B16F10
cells with a test compound, such as Tyrosinase-IN-33 (represented here by Kojic acid), the
inhibitory effect on cellular tyrosinase activity can be quantified.

Materials and Reagents

e B16F10 murine melanoma cells

e Dulbecco's Modified Eagle's Medium (DMEM)

o Fetal Bovine Serum (FBS)

 Penicillin-Streptomycin solution

e Trypsin-EDTA solution

» Phosphate-Buffered Saline (PBS), pH 7.4

e Tyrosinase-IN-33 (or a reference inhibitor like Kojic acid)
e Dimethyl sulfoxide (DMSO)

e Lysis Buffer: 50 mM sodium phosphate buffer (pH 6.8) containing 1% Triton X-100 and 0.1
mM phenylmethylsulfonyl fluoride (PMSF)[2]

e L-DOPA solution (2 mg/mL or 10 mM) in Lysis Buffer[2]
o BCA Protein Assay Kit

o 96-well clear, flat-bottom microplates

Microplate reader capable of measuring absorbance at 475 nm

Experimental Protocols
Cell Culture and Treatment
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Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 2 x 10”5 cells per well in
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2
to allow for cell attachment.

Inhibitor Treatment: Prepare stock solutions of Tyrosinase-IN-33 (or Kojic acid) in DMSO.
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.qg.,
10, 50, 100, 200 pM). A vehicle control (DMSO) should be included.

Treatment Incubation: Remove the culture medium from the wells and replace it with the
medium containing the different concentrations of the inhibitor or vehicle control. Incubate
the cells for an additional 48-72 hours.

Preparation of Cell Lysate

Cell Harvesting: After the treatment period, wash the cells twice with ice-cold PBS.

Lysis: Add 200 L of ice-cold Lysis Buffer to each well and incubate on ice for 30 minutes,
with occasional swirling.

Scraping and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge
tube.

Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[2]

Supernatant Collection: Carefully collect the supernatant, which contains the cellular
tyrosinase, and keep it on ice.

Protein Quantification

Protein Assay: Determine the protein concentration of each cell lysate supernatant using a
BCA protein assay kit according to the manufacturer's instructions.

Normalization: Normalize the protein concentration of all samples to be equal by diluting with
Lysis Buffer. This is crucial for comparing tyrosinase activity between different treatment
groups.
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Tyrosinase Activity Assay

o Assay Setup: In a 96-well microplate, add 80 uL of the normalized cell lysate from each
treatment group to triplicate wells.

o Substrate Addition: Add 20 pL of 2 mg/mL L-DOPA solution to each well to initiate the
enzymatic reaction.[2]

o Absorbance Measurement: Immediately measure the absorbance at 475 nm using a
microplate reader. Continue to take readings every 10 minutes for at least 1 hour at 37°C.

o Data Analysis: Calculate the rate of dopachrome formation (AAbsorbance/minute). The
tyrosinase activity is expressed as a percentage of the vehicle-treated control.

Data Presentation

The inhibitory effect of the test compound on cellular tyrosinase activity is typically presented
as the concentration that inhibits 50% of the enzyme activity (IC50).

Table 1: Inhibition of Cellular Tyrosinase Activity by Kojic Acid in B16F10 Cells

. . . Mean Tyrosinase Activity (% of Control) *
Concentration of Kojic Acid (pM)

SD
0 (Vehicle) 100.0+5.2
10 85.3+4.1
50 62.1+3.5
100 41.4+2.8
200 23.7+19

Note: The data presented are representative and should be generated experimentally.

Visualizations
Tyrosinase Signaling Pathway in Melanogenesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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